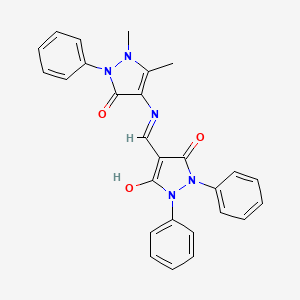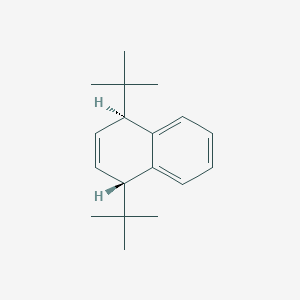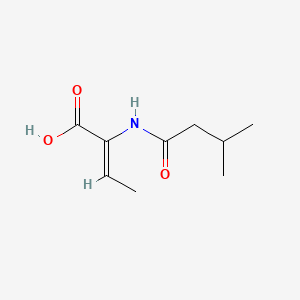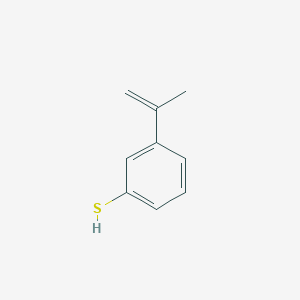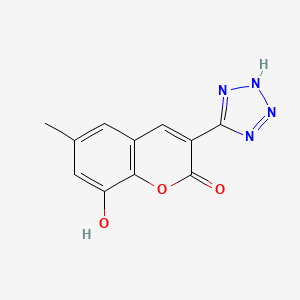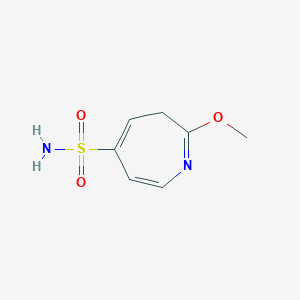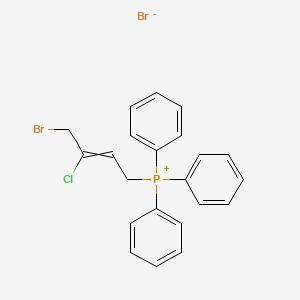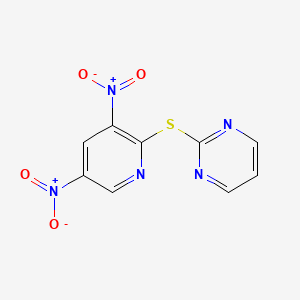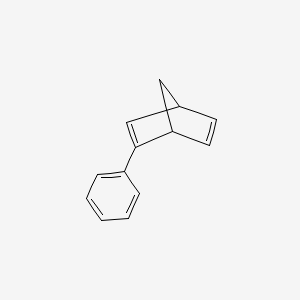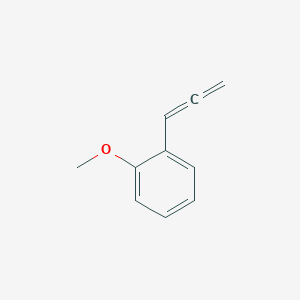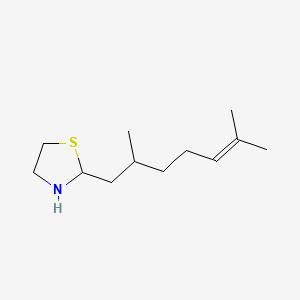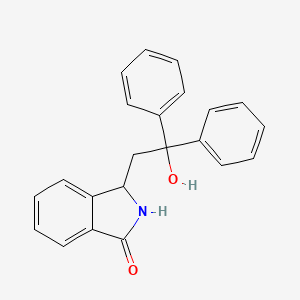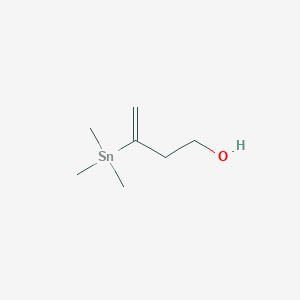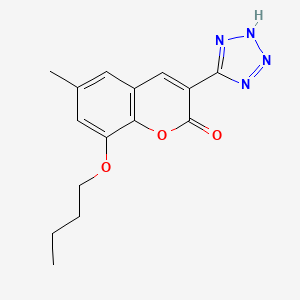
2H-1-Benzopyran-2-one, 8-butoxy-6-methyl-3-(1H-tetrazol-5-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-2-one, 8-butoxy-6-methyl-3-(1H-tetrazol-5-yl)- is a complex organic compound that belongs to the benzopyran family This compound is characterized by its unique structure, which includes a benzopyran core with various functional groups attached, such as a butoxy group, a methyl group, and a tetrazolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 8-butoxy-6-methyl-3-(1H-tetrazol-5-yl)- typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the Butoxy Group: The butoxy group can be introduced via an etherification reaction, where the hydroxyl group of the benzopyran core reacts with butyl bromide in the presence of a base such as potassium carbonate.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide and a base.
Tetrazole Formation: The tetrazolyl group can be synthesized by reacting the appropriate nitrile derivative with sodium azide under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzopyran-2-one, 8-butoxy-6-methyl-3-(1H-tetrazol-5-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the butoxy and methyl groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst or nucleophiles (e.g., amines) under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
2H-1-Benzopyran-2-one, 8-butoxy-6-methyl-3-(1H-tetrazol-5-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-2-one, 8-butoxy-6-methyl-3-(1H-tetrazol-5-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
2H-1-Benzopyran-2-one, 6-methyl-: Similar structure but lacks the butoxy and tetrazolyl groups.
2H-1-Benzopyran-2-one, 7-methoxy-: Contains a methoxy group instead of a butoxy group.
2H-1-Benzopyran-2-one, 3-methyl-: Similar structure but lacks the butoxy and tetrazolyl groups.
Uniqueness
2H-1-Benzopyran-2-one, 8-butoxy-6-methyl-3-(1H-tetrazol-5-yl)- is unique due to the presence of the butoxy and tetrazolyl groups, which confer distinct chemical properties and potential applications. These functional groups can enhance the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
76239-55-9 |
|---|---|
Fórmula molecular |
C15H16N4O3 |
Peso molecular |
300.31 g/mol |
Nombre IUPAC |
8-butoxy-6-methyl-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C15H16N4O3/c1-3-4-5-21-12-7-9(2)6-10-8-11(14-16-18-19-17-14)15(20)22-13(10)12/h6-8H,3-5H2,1-2H3,(H,16,17,18,19) |
Clave InChI |
YMRGCJMGQCJUMV-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC(=CC2=C1OC(=O)C(=C2)C3=NNN=N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


